molecular formula C5H2ClN3O4 B146277 2-Chloro-3,5-dinitropyridine CAS No. 2578-45-2

2-Chloro-3,5-dinitropyridine

Cat. No. B146277
CAS RN: 2578-45-2
M. Wt: 203.54 g/mol
InChI Key: QLHVJBXAQWPEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,5-dinitropyridine is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications in organic synthesis. It is a chlorinated and dinitrated derivative of pyridine, which is a heterocyclic aromatic compound with a structure similar to benzene, but with one carbon atom replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of 2-chloro-3,5-dinitropyridine derivatives has been explored through different routes. One study describes the nitration of 2-chloropyridin-4-amine as a starting material, which unexpectedly leads to dinitrated derivatives in a one-step reaction. These derivatives are then subjected to nucleophilic substitution reactions to yield various substituted 4-amino-3,5-dinitropyridine derivatives . Another study presents a novel protocol using Vilsmeier–Haack chlorination to obtain 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile from a related precursor .

Molecular Structure Analysis

X-ray diffraction techniques have been employed to analyze the solid-state structure of 2-chloro-3,5-dinitropyridine derivatives. For instance, a cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid was synthesized, and its structure was elucidated, revealing a monoclinic crystallographic system with specific geometric parameters . The molecular geometry and vibrational frequencies of these compounds have also been calculated using density functional theory (DFT), providing insights into their structural features .

Chemical Reactions Analysis

Kinetic studies have been conducted on the reactions of 2-chloro-3,5-dinitropyridine with various nucleophiles. For example, the reaction with meta- and para-substituted anilines in methanol was studied, indicating the formation of a Meisenheimer σ-complex intermediate and suggesting an SNAr mechanism . Reactions with arylthiolates have also been investigated, showing good Hammett correlation and supporting an elimination-addition mechanism . Additionally, the formation of σ-adducts and nucleophilic substitution in reactions with p-substituted anilines in DMSO has been examined .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-3,5-dinitropyridine derivatives have been characterized using various spectroscopic methods. Infrared (IR), nuclear magnetic resonance (NMR), and electronic spectroscopy have been used to study the structural features of these compounds. For example, the absorption and fluorescence maxima of one derivative were observed at 290 nm and 480 nm, respectively, with the effects of solvents on the emission spectra being investigated . Vibrational spectroscopy, supported by quantum chemical calculations, has provided detailed information on the vibrational frequencies and intensities of the vibrational bands .

Scientific Research Applications

Kinetics and Reaction Mechanisms

  • Kinetics with Anilines : The reaction of 2-chloro-3,5-dinitropyridine with meta- and para-substituted anilines in methanol shows significant bond formation in the transition state, indicating an SNAr mechanism with two stages, the first being rate-determining (Hegazy et al., 2000).
  • Reactions with Arylthiolates : The reaction rates of 2-chloro-3,5-dinitropyridine with arylthiolates suggest an elimination-addition mechanism SNAr, forming Meisenheimer-like intermediates (Hamed, 1997).
  • Micellar Effects on Hydrolysis : The hydrolysis of 2-chloro-3,5-dinitropyridine in the presence of micelles follows an ANRORC reaction path, with various kinetic parameters being influenced by the presence of micelles (Al-Shamary et al., 2012).

Synthesis and Properties

  • σ-Adduct Formation : The reaction of 2-chloro-3,5-dinitropyridine with KN3 in the presence of ROH results in stable Meisenheimer-type σ-adducts, highlighting its role in complex formation (Filatov et al., 1992; 1994).
  • Vibrational Spectroscopy Analysis : Quantum chemical calculations and vibrational spectroscopy of 2-chloro-3,5-dinitropyridine provide insights into its molecular structure and properties (Krishnakumar et al., 2006).

Safety And Hazards

2-Chloro-3,5-dinitropyridine is classified as acutely toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHVJBXAQWPEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062532
Record name Pyridine, 2-chloro-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-dinitropyridine

CAS RN

2578-45-2
Record name 2-Chloro-3,5-dinitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2578-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-chloro-3,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-chloro-3,5-dinitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridine, 2-chloro-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3,5-dinitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-3,5-DINITROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPK39X4VRT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3,5-dinitropyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3,5-dinitropyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3,5-dinitropyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3,5-dinitropyridine
Reactant of Route 5
2-Chloro-3,5-dinitropyridine
Reactant of Route 6
2-Chloro-3,5-dinitropyridine

Citations

For This Compound
346
Citations
V Krishnakumar, S Dheivamalar, RJ Xavier… - … Acta Part A: Molecular …, 2006 - Elsevier
This work deals with the vibrational spectroscopy of 4-amino-2,6-dichloropyridine (ADCP) and 2-chloro-3,5-dinitropyridine (CDNP) by means of quantum chemical calculations. The mid …
Number of citations: 88 www.sciencedirect.com
FEZM EL Hegazy, SZ Abdel Fattah… - Journal of Physical …, 2000 - Wiley Online Library
The kinetics of the reaction of 2‐chloro‐3,5‐dinitropyridine (1) with meta‐ and para‐substituted anilines (2a–j) to give 2‐anilino‐3,5‐dinitropyridine derivatives (3a–j) were studied in …
Number of citations: 41 onlinelibrary.wiley.com
DA De Bie, B Geurtsen, IE Berg… - The Journal of Organic …, 1986 - ACS Publications
7%). Taking into account that only 7% of the amination of 1 proceeds via an Sn (ANRORC) mechanism, we wonder which mechanism occurs in the remaining 93%. Although it is …
Number of citations: 11 pubs.acs.org
MN Al‐Shamary, HA Al‐Lohedan… - Journal of Physical …, 2012 - Wiley Online Library
The hydrolysis of 2‐chloro‐3,5‐dinitropyridine by sodium hydroxide in the presence of micelles of cetyltrimethylammonium bromide (CTABr), cetyltrimethylammonium chloride (CTACl) …
Number of citations: 10 onlinelibrary.wiley.com
AR Harifi‐Mood, A Habibi‐Yangjeh… - … Journal of Chemical …, 2007 - Wiley Online Library
Rate constants, k A , for the aromatic nucleophilic substitution reaction of 2‐chloro‐3,5‐dinitropyridine with aniline were determined in different compositions of 1‐(1‐butyl)‐3‐…
Number of citations: 29 onlinelibrary.wiley.com
EA Hamed - International journal of chemical kinetics, 1997 - Wiley Online Library
The reaction rates of 2‐chloro‐3,5‐dinitropyridine 1 with a series of arylthiolates 2a‐h in methanol have been measured at 25C. The products are the corresponding 2‐thioaryl‐3,5‐…
Number of citations: 25 onlinelibrary.wiley.com
AR Harifi-Mood, MS Masumpour… - Progress in Reaction …, 2006 - journals.sagepub.com
Aromatic nucleophilic substitution reaction kinetics of 2-chloro-3,5-dinitropyridine with aniline was studied in aqueous solutions of methanol, ethanol, and 2-propanol at room …
Number of citations: 15 journals.sagepub.com
HB Hassib - Communications Faculty of Sciences University of …, 1993 - dergipark.org.tr
3 - Chloro-3,5-dinitropyridine was used as efficient 77-electron acceptor in the preparation of charge transfer (CT) complexes with aniline and its derivatives acting as donors. The type …
Number of citations: 1 dergipark.org.tr
BH Asghar - Monatshefte für Chemie-Chemical Monthly, 2013 - Springer
Rate and equilibrium results for the reactions of 2-chloro-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with a series of p-substituted anilines in the presence of 1,4-diazabicyclo[2.2…
Number of citations: 6 link.springer.com
S Takimoto, N Abe, Y Kodera, H Ohta - Bulletin of the Chemical …, 1983 - journal.csj.jp
Esterification of Aromatic Carboxylic Acids with Alcohols Using 2-Chloro-3,5-dinitropyridine as a Condensing Agent | Bulletin of the Chemical Society of Japan Sign in | Register Cart …
Number of citations: 12 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.